![molecular formula C11H22O4 B1677413 2,3-Dihydroxypropyl octanoate CAS No. 502-54-5](/img/structure/B1677413.png)
2,3-Dihydroxypropyl octanoate
Overview
Description
“2,3-Dihydroxypropyl octanoate”, also known as Monocaprylin or Monoctanoin, is a chemical compound with the molecular formula C11H22O4 . It is a 1-monoglyceride that has octanoyl as the acyl group . It exhibits excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydroxypropyl octanoate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 36 bonds. There are 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydroxypropyl octanoate” is 218.29 g/mol . The IUPAC name is 2,3-dihydroxypropyl octanoate .Scientific Research Applications
Polymer Modification and Synthesis
Star-Shaped Poly(ɛ-caprolactone) Synthesis : Utilizing a polyhedral oligomeric silsesquioxane (POSS) framework modified with 2,3-dihydroxypropyl groups, researchers developed star poly(ɛ-caprolactone) with enhanced melting temperatures and crystallization rates. This approach demonstrates the potential of 2,3-dihydroxypropyl octanoate derivatives in synthesizing advanced polymers with modified properties (Liu, Yang, Zhang, & Zheng, 2006).
Improving Poly(L-lactic Acid) Properties : By grafting polyhedral oligomeric silsesquioxane (POSS) with 2,3-dihydroxypropyl octanoate onto polylactic acid (PLLA), researchers enhanced the mechanical properties of PLLA films. This shows the compound's role in developing high-strength biodegradable materials (Zhang & Zheng, 2016).
Advanced Material Applications
Thermal Stability Enhancement in Composites : In a study investigating the role of natural oils on the thermal properties of recycled polypropylene wood flour composites, octanoic acid, a close relative of 2,3-dihydroxypropyl octanoate, was found to significantly improve thermal stability. This highlights the potential of similar compounds in enhancing material properties (Poletto, Zattera, & Santana, 2014).
Ester Synthesis Catalysis : Research on the synthesis of isopropyl octanoate, a compound used in various industries, showed that zinc n-octanoate, structurally similar to 2,3-dihydroxypropyl octanoate, can act as an effective catalyst. This suggests the potential of related compounds in facilitating ester synthesis processes (Maruyama, Kanda, & Wypych, 2016).
Star-Shaped Block Copolymers Synthesis : A study explored the use of star-shaped poly(3-hydroxy octanoate) in reversible addition fraction chain transfer (RAFT) polymerization, leading to the formation of efficient block copolymers. This research underscores the versatility of 2,3-dihydroxypropyl octanoate derivatives in advanced polymer synthesis (Allı, Allı, Hazer, & Zinn, 2022).
Biotechnology and Biofuel Applications
- Biofuel Production : Investigations into E. coli's fatty acid biosynthesis revealed that modifications in the metabolic network could improve the bio-production of octanoic acid, a compound closely related to 2,3-dihydroxypropyl octanoate. This indicates the compound's potential role in biofuel and bioproducts development (Tan, Yoon, Chowdhury, Burdick, Jarboe, Maranas, & Shanks, 2018).
Mechanism of Action
Target of Action
2,3-Dihydroxypropyl octanoate, also known as Monocaprylin or Monoctanoin , is primarily targeted against bacterial organisms. It has been found to exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition . More research is needed to elucidate the precise interactions between 2,3-Dihydroxypropyl octanoate and its bacterial targets.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their inhibition .
Result of Action
The primary result of the action of 2,3-Dihydroxypropyl octanoate is the inhibition of bacterial growth . This makes the compound potentially useful in the treatment of bacterial infections.
Action Environment
The efficacy and stability of 2,3-Dihydroxypropyl octanoate can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution and efficacy in the body Additionally, factors such as temperature and pH could potentially affect the stability of the compound
Safety and Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
Record name | 2,3-Dihydroxypropyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl octanoate | |
CAS RN |
502-54-5, 26402-26-6 | |
Record name | Glyceryl 1-monooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1-caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoctanoin component A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoctanoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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